Lipophilicity (XLogP3) Comparison with 2-Oxolan-2-ylmethyl-pyridopyridazinone Analog
3-((Tetrahydrofuran-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine has a computed XLogP3 value of 0, indicating balanced hydrophilicity/lipophilicity [1]. In contrast, a close structural analog where the ether is replaced with a carboxamide, 2-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one (CAS 1284359-48-3), has a computed XLogP3 of -0.7 [2]. The higher lipophilicity of the target compound suggests potentially better passive membrane permeability, which could be a critical differentiator for intracellular target engagement.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0 |
| Comparator Or Baseline | 2-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one (CAS 1284359-48-3), XLogP3 = -0.7 |
| Quantified Difference | Δ XLogP3 = 0.7 |
| Conditions | Computed by XLogP3 3.0, PubChem (Authoritative In-Silico Model) |
Why This Matters
For a procurement decision focusing on chemical starting points for oral or CNS drug discovery, this quantifiable difference in lipophilicity provides a rational, data-backed basis for selecting this compound over the more polar 2-carboxamide analog.
- [1] PubChem. Compound Summary for CID 91811915, 3-((Tetrahydrofuran-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine. Computed XLogP3-AA property. View Source
- [2] PubChem. Compound Summary for CID 63253680, 2-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one. Computed XLogP3-AA property. View Source
